![molecular formula C17H13ClFN3O2 B2530710 N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-33-7](/img/structure/B2530710.png)

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide" is a novel anilidoquinoline derivative, which is not directly mentioned in the provided papers but is related to the class of compounds discussed. These compounds have been synthesized and evaluated for various biological activities, including antiviral, antiapoptotic, and antibacterial properties. For instance, a similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant efficacy in treating Japanese encephalitis, showing antiviral and antiapoptotic effects in vitro and in vivo .

Synthesis Analysis

The synthesis of related anilidoquinoline derivatives involves multiple steps, including the reaction of suitable precursors such as ethyl(1 E )-N-(4-oxo-2-phenylquinazolin-3(4 H )-yl)ethanimidoate with reactive aromatic amines . Another example includes the Sonogashira cross-coupling of quinoline derivatives with iodophenyl acetamide . These methods suggest that the synthesis of "this compound" would likely involve similar strategies, utilizing halogenated aromatic compounds and quinazolinyl precursors.

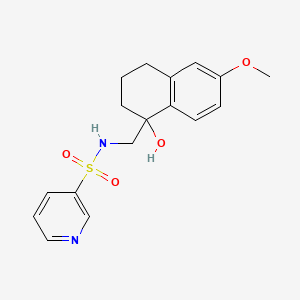

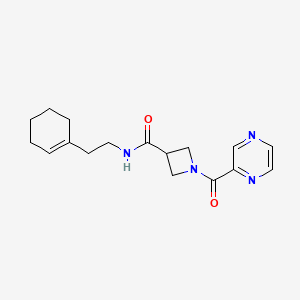

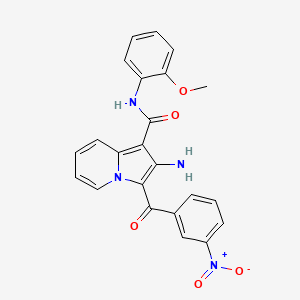

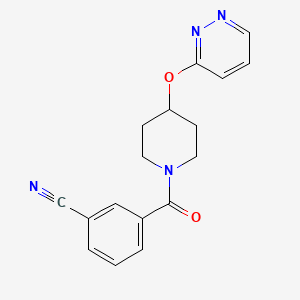

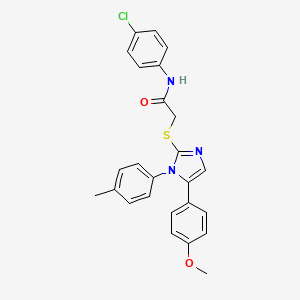

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Additionally, computational methods such as DFT calculations have been employed to predict vibrational wavenumbers and compare them with experimental values, as seen in the study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . These techniques would be applicable in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of anilidoquinoline derivatives can be influenced by their structural features. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compounds . The synthesized compounds may also undergo further chemical transformations, such as hydrazinyl reactions to form novel heterocycles with antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. The presence of halogen atoms and the quinazolinyl moiety may affect these properties. Additionally, the nonlinear optical properties and intermolecular charge transfer within the molecules have been investigated using theoretical calculations, which could also be relevant for "this compound" .

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Activities

Studies have demonstrated the synthesis and investigation of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Compounds synthesized from anthranilic acid via a multistep process showed promising results, with some derivatives displaying potent analgesic and anti-inflammatory effects, comparable or superior to reference standards like diclofenac sodium. These findings indicate the therapeutic potential of quinazolinyl acetamides in pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Potentials

Research into quinazolinyl acetamide derivatives has also uncovered significant antimicrobial and anticancer activities. A series of synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities, with molecular docking studies supporting their potential as lead compounds for designing anticancer drugs. Some derivatives displayed significant activity against various microbial strains and showed promising anticancer activity, suggesting their utility in developing new therapeutic agents (Mehta et al., 2019).

Neurokinin-1 Receptor Antagonism

Another study focused on the synthesis of water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral administration, demonstrating high affinity and long-duration action in pre-clinical tests relevant to emesis and depression. This research highlights the potential for developing new treatments for conditions mediated by neurokinin-1 receptor activity (Harrison et al., 2001).

Antitumor Activity

The antitumor activity of novel quinazolinone derivatives has been explored, with compounds showing potent activity against various tumor cell lines. The synthesis of these derivatives and their evaluation for inhibitory effects on tumor cell growth have provided valuable insights into their potential as antitumor agents, offering a basis for further research and development in cancer therapy (Riadi et al., 2021).

Antihistaminic Activity

The development of new compounds with potential H1-antihistaminic activity has also been reported, using heterylamines converted into chloroacetamides and then reacted with various agents to produce acetamides with antihistaminic properties. This research contributes to the search for more effective treatments for allergic reactions and related conditions (Rao & Reddy, 1994).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-10-20-15-5-3-2-4-12(15)17(21-10)24-9-16(23)22-11-6-7-14(19)13(18)8-11/h2-8H,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKPBHJZMZZKQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)